

Synthesis and Purification of Glyphosate- $^{13}\text{C}_2,^{15}\text{N}$: An In-depth Technical Guide

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Compound of Interest

Compound Name: Glyphosate- $^{13}\text{C}_2,^{15}\text{N}$

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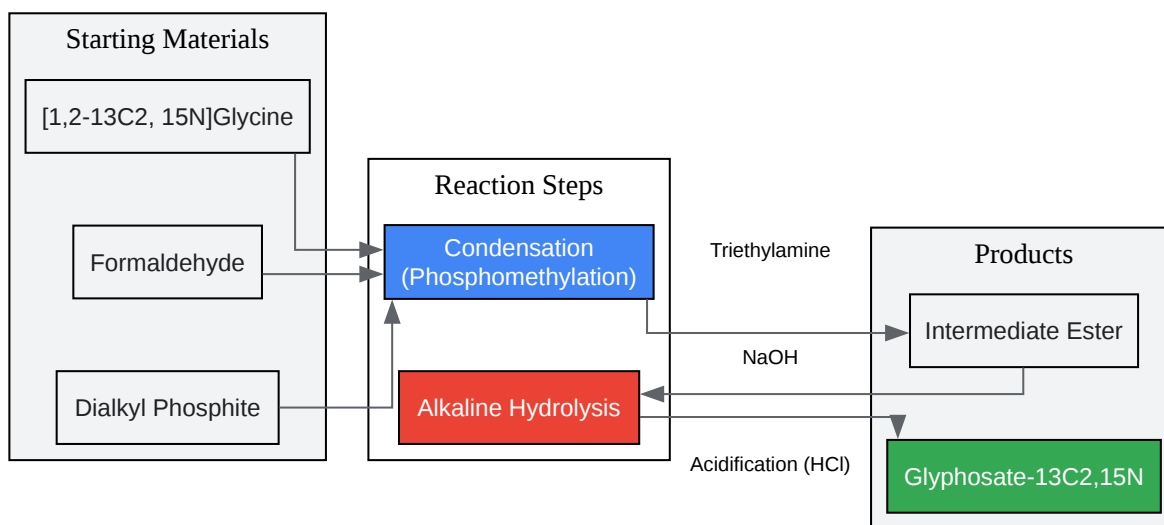
This technical guide provides a comprehensive overview of the synthesis and purification of the dual isotopically labeled herbicide, **Glyphosate- $^{13}\text{C}_2,^{15}\text{N}$** . This labeled compound is a critical internal standard for quantitative analysis in various matrices, including environmental and biological samples, ensuring accuracy and reliability in research and drug development applications. This document details the synthetic pathway, experimental protocols, purification methods, and relevant quantitative data.

Synthesis of Glyphosate- $^{13}\text{C}_2,^{15}\text{N}$

The synthesis of **Glyphosate- $^{13}\text{C}_2,^{15}\text{N}$** is achieved through a phosphomethylation reaction, a well-established method for the production of glyphosate and its analogs. The process utilizes isotopically labeled glycine, specifically $[1,2-^{13}\text{C}_2, ^{15}\text{N}]$ glycine, as the starting material to introduce the desired stable isotopes into the final molecule.

Synthetic Pathway

The synthesis follows a one-pot reaction involving the condensation of $[1,2-^{13}\text{C}_2, ^{15}\text{N}]$ glycine with formaldehyde and a dialkyl phosphite, typically dimethyl phosphite, in the presence of a base such as triethylamine. The resulting intermediate ester is then hydrolyzed to yield the final product, **Glyphosate- $^{13}\text{C}_2,^{15}\text{N}$** .



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Caption: Synthesis pathway of **Glyphosate-13C2,15N**.

Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of 15N-labeled glyphosate and is applicable for the dual-labeled compound[1][2][3].

Materials:

- [1,2-13C2, 15N]Glycine
- Paraformaldehyde
- Dimethyl phosphite
- Triethylamine
- Methanol
- Sodium hydroxide (NaOH)

- Concentrated hydrochloric acid (HCl)

Procedure:

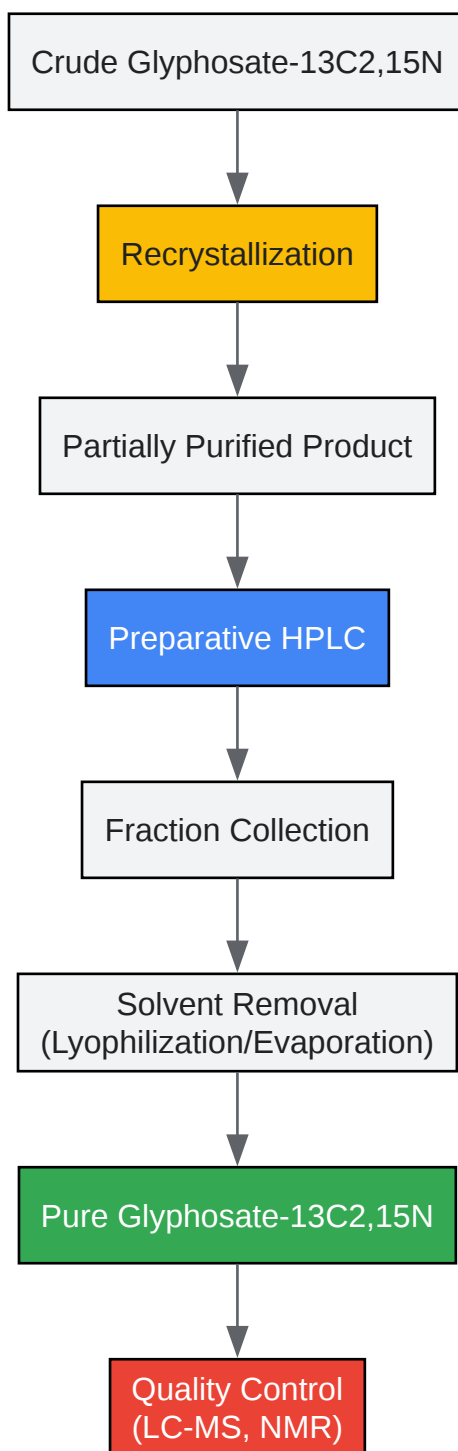
- In a reaction vessel, dissolve paraformaldehyde in methanol in the presence of a catalytic amount of triethylamine with gentle heating to achieve depolymerization.
- To the resulting solution, add [1,2-¹³C₂, ¹⁵N]glycine and a stoichiometric amount of triethylamine. Stir the mixture until the glycine is completely dissolved.
- Slowly add dimethyl phosphite to the reaction mixture.
- Heat the mixture to reflux (approximately 65-75°C) and maintain for 1-2 hours to facilitate the condensation reaction, forming the intermediate N-(phosphonomethyl)glycine dialkyl ester.
- After the condensation is complete, add a 30% (w/v) aqueous solution of sodium hydroxide to the reaction mixture for alkaline hydrolysis of the ester.
- Reflux the mixture at approximately 105°C for 2 hours.
- Recover triethylamine and methanol by fractional distillation.
- Cool the remaining alkaline solution and acidify to a pH of 1.5 using concentrated hydrochloric acid.
- Allow the mixture to stand at a reduced temperature (e.g., 15°C) for 3-4 hours to induce crystallization of the **Glyphosate-¹³C₂,¹⁵N**.
- Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Purification of Glyphosate-¹³C₂,¹⁵N

Purification of the synthesized **Glyphosate-¹³C₂,¹⁵N** is crucial to remove unreacted starting materials, byproducts, and other impurities. A combination of techniques, including recrystallization and preparative high-performance liquid chromatography (HPLC), can be employed to achieve high purity.

Purification Workflow

A typical purification workflow involves an initial purification by recrystallization, followed by preparative HPLC for final polishing to achieve the high purity required for an analytical standard.



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Caption: Purification workflow for **Glyphosate-13C2,15N**.

Experimental Protocols for Purification

Recrystallization is an effective method for the initial purification of the crude product[4][5][6].

Procedure:

- Dissolve the crude **Glyphosate-13C2,15N** in a minimum amount of hot deionized water.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the crystals under vacuum to remove residual solvent.

Preparative HPLC is a powerful technique for achieving high purity of the final product. The following is a general protocol based on analytical methods for glyphosate[7][8][9][10][11].

Instrumentation and Conditions:

- Column: A suitable preparative reverse-phase C18 column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The specific gradient will need to be optimized based on the crude sample purity.
- Detection: UV detection is commonly used for glyphosate after derivatization, but for preparative purposes, a mass spectrometer can be used for more specific fraction collection.
- Injection Volume: Dependent on the column size and concentration of the sample.

Procedure:

- Dissolve the partially purified **Glyphosate-13C2,15N** in the initial mobile phase.
- Filter the sample solution through a 0.45 µm filter before injection.
- Perform injections onto the preparative HPLC system.
- Collect the fractions corresponding to the **Glyphosate-13C2,15N** peak.
- Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the final high-purity product.

Quantitative Data and Characterization

The following tables summarize key quantitative data related to the synthesis and properties of **Glyphosate-13C2,15N**.

Table 1: Synthesis Reaction Data

Parameter	Value	Reference
Starting Material	[1,2-13C2, 15N]Glycine	Inferred
Reaction Type	Phosphomethylation	[1] [2] [3]
Reported Yield (for 15N-Glyphosate)	~25%	[1]
Expected Isotopic Purity	>98%	[12]
Expected Chemical Purity (Post-Purification)	>99%	[13]

Table 2: Analytical and Physical Properties of Glyphosate-13C2,15N

Property	Value	Reference
Chemical Formula	$^{13}\text{C}_2\text{H}_8^{15}\text{NO}_5\text{P}$	[14]
Molecular Weight	172.05 g/mol	[14]
Mass Shift (from unlabeled)	M+3	Inferred
Appearance	White solid	[13]
Melting Point	~230 °C (decomposes)	[15]
Primary Analytical Techniques	LC-MS/MS, NMR	[12][13]

Conclusion

The synthesis and purification of **Glyphosate- $^{13}\text{C}_2,^{15}\text{N}$** , while requiring specialized isotopically labeled starting materials and careful purification techniques, is achievable through established chemical methodologies. The phosphomethylation of labeled glycine provides a direct route to this valuable internal standard. Subsequent purification by recrystallization and preparative HPLC ensures the high chemical and isotopic purity necessary for its application in sensitive and accurate quantitative analytical methods. This guide provides a foundational understanding and practical protocols for researchers and professionals working in fields that require precise measurement of glyphosate.

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